4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of amidoximes with carboxylic acids or their derivatives.
Coupling of the benzodioxole and oxadiazole rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the dihydroisoquinolinone core: This can be achieved through Pictet-Spengler cyclization of the appropriate phenethylamine derivative with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure.
Biological Studies: Investigation of its biological activity, including potential anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Uniqueness
The uniqueness of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)-1,2-dihydroisoquinolin-1-one lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O6/c1-31-20-10-8-16(12-22(20)32-2)29-13-19(17-5-3-4-6-18(17)26(29)30)25-27-24(28-35-25)15-7-9-21-23(11-15)34-14-33-21/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSPHUXTXEWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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